Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Description
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS: 1845706-36-6) is a heterocyclic compound featuring a benzo[d][1,2,3]triazole core substituted with a cyclopentyl group at the 1-position and an ethyl ester at the 5-position. This compound is of interest in pharmaceutical and materials chemistry due to the versatility of the triazole scaffold, which is known for its stability and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
ethyl 1-cyclopentylbenzotriazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZZBYBHMSJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the reaction of 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol to facilitate the esterification process. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and available physicochemical data for Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate and its analogs:
| Compound Name | Substituent (Position 1) | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | CAS Number |
|---|---|---|---|---|---|---|
| This compound | Cyclopentyl | C₁₂H₁₆N₃O₂ | 234.28 (calc) | N/A | N/A | 1845706-36-6 |
| Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | Methyl | C₁₀H₁₁N₃O₂ | 205.21 | 356.96 | 1.292 | 499785-52-3 |
| Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | Butyl | C₁₃H₁₇N₃O₂ | 247.30 (calc) | N/A | N/A | N/A |
| Ethyl 7-bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate | H (7-Br on benzene) | C₉H₈BrN₃O₂ | 270.08 | N/A | N/A | N/A |
Key Observations :
- Molecular Weight : The cyclopentyl derivative (234.28) is heavier than the methyl analog (205.21) but lighter than the brominated analog (270.08) due to bromine's atomic mass .
- Density and Boiling Point : The methyl analog exhibits a density of 1.292 g/cm³ and a high boiling point (356.96°C), suggesting strong intermolecular interactions. Data for the cyclopentyl derivative are unavailable, but its bulkier substituent may reduce crystallinity compared to the methyl variant .
Biological Activity
Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS Number: 1845706-36-6) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
This compound is characterized by a benzo[d][1,2,3]triazole core, an ethyl ester functional group, and a cyclopentyl substituent. The molecular formula is with a molecular weight of 259.31 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors within metabolic pathways. This interaction can result in modulation of cellular processes such as:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes.
- Receptor Modulation : It could influence receptor activity, affecting signal transduction pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. Studies indicate that compounds within the triazole class can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds enhances their antimicrobial efficacy .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain Tested | Inhibition Rate (%) |
|---|---|---|
| This compound | E. coli | 70 |
| This compound | B. subtilis | 65 |
| Other Triazole Derivatives | Staphylococcus aureus | 80 |
Case Studies
Several case studies highlight the biological potential of triazole derivatives:
- Study on Antimicrobial Properties : A study evaluated various triazole compounds against multiple bacterial strains. Results indicated that compounds with bulky hydrophobic groups had enhanced antimicrobial activity compared to smaller molecules .
- Antiparasitic Research : Another study focused on the activity of triazoles against Trypanosoma brucei, revealing significant growth inhibition at specific concentrations .
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate?
The compound can be synthesized via cyclocondensation of appropriate precursors, such as substituted benzo-triazole intermediates and cyclopentyl halides. Key methods include:
- Stepwise functionalization : Cyclopentyl groups are introduced via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C for 6–12 hours) .
- One-pot synthesis : Combines triazole ring formation and esterification in a single reaction vessel, requiring precise pH control (pH 7–8) and anhydrous conditions to avoid side reactions .
| Method | Reaction Time | Yield (%) | Key Conditions |
|---|---|---|---|
| Stepwise | 12 hours | 65–75 | DMF, 100°C, K₂CO₃ |
| One-pot | 8 hours | 50–60 | THF, RT, NaH |
Q. How is the compound characterized for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the ethyl ester (δ ~4.3–4.5 ppm for CH₂, δ ~1.3–1.4 ppm for CH₃) and cyclopentyl groups (δ ~2.5–3.0 ppm for CH₂). Aromatic protons in the benzotriazole ring appear at δ ~7.5–8.5 ppm .
- X-ray Crystallography : SHELX and OLEX2 are widely used for single-crystal analysis. SHELXL refines anisotropic displacement parameters, while OLEX2 integrates visualization and refinement workflows .
Q. What are the stability and storage requirements?
The compound is stable under inert atmospheres (N₂/Ar) at –20°C but degrades in acidic/basic conditions. Store in amber vials to prevent photodegradation. Shelf life: >12 months when desiccated .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structure refinement?
Contradictions in bond lengths/angles may arise from disordered solvent molecules or twinning. Strategies include:
- SHELXL restraints : Apply "SIMU" and "DELU" commands to model anisotropic displacement .
- Validation tools : Use WinGX’s ADDSYM to check for missed symmetry elements or PLATON’s TWIN law for twinned crystals .
- Cross-validation : Compare XRD data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to identify outliers .
Q. What computational methods predict biological activity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or fungal enzymes. The triazole ring’s electron-rich regions show affinity for heme-containing proteins .
- ADMET Prediction : SwissADME estimates bioavailability (LogP ~2.5–3.0) and blood-brain barrier permeability (low), guiding in vivo studies .
Q. How to optimize reaction conditions for higher yields?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, replacing DMF with DMAc increases yields by 15% due to better solubility of intermediates .
- In-line monitoring : Use ReactIR to track reaction progress via carbonyl stretching frequencies (~1700 cm⁻¹ for ester groups) .
Q. How to address discrepancies in biological assay results?
Contradictory IC₅₀ values (e.g., antifungal vs. anticancer assays) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
